REACTION_SMILES
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[CH2:1]=[C:2]1[CH2:3][CH2:4][O:5][C:6]2([CH2:7]1)[CH2:8][CH2:9][N:10]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:11][CH2:12]2.[I+3:21]([O-:22])([O-:23])([O-:24])[O-:25].[Na+:26].[O:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1.[OH2:20].[OH2:27]>>[C:2]1(=[O:22])[CH2:3][CH2:4][O:5][C:6]2([CH2:7]1)[CH2:8][CH2:9][N:10]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:11][CH2:12]2
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Name
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C=C1CCOC2(CCN(C(=O)OC(C)(C)C)CC2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CCOC2(CCN(C(=O)OC(C)(C)C)CC2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |